molecular formula C20H24N2O4 B2678253 ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 863006-86-4

ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2678253
CAS No.: 863006-86-4
M. Wt: 356.422
InChI Key: WEZORHUPZPDBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structure, which combines a pyrrole ring with an acetylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to the phenyl ring.

    Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

  • Ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate .
  • Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate .

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyrrole ring and acetylphenyl group in this compound makes it distinct and versatile for various applications.

Properties

IUPAC Name

ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-6-22-13(4)17(12(3)18(22)20(25)26-7-2)19(24)21-16-10-8-15(9-11-16)14(5)23/h8-11H,6-7H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZORHUPZPDBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.